1,6-Hexanediamine, N,N-dibutyl-
Description
Contextualization within the Chemistry of Substituted Diamines
Substituted diamines are a class of organic compounds characterized by two amino groups attached to a carbon backbone, with one or more hydrogen atoms on the nitrogen replaced by other organic groups. nih.gov These compounds are of significant interest due to the dual nucleophilic nature of the amine groups, which allows them to participate in a wide range of chemical reactions. The length and nature of the carbon chain separating the two amine functions, as well as the identity of the substituents on the nitrogen atoms, profoundly influence the compound's reactivity, basicity, and physical properties.
1,6-Hexanediamine (B7767898), N,N-dibutyl- is a prime example of a long-chain, symmetrically substituted diamine. The hexamethylene spacer provides significant flexibility to the molecule, while the butyl groups increase its hydrophobicity and steric bulk compared to its unsubstituted parent compound, 1,6-hexanediamine. This specific combination of features dictates its role in polymerization reactions and its utility as a reactive intermediate.
Academic Significance as a Synthetic Building Block and Reactive Intermediate
The academic significance of 1,6-Hexanediamine, N,N-dibutyl- lies primarily in its role as a difunctional monomer and a reactive intermediate in organic synthesis. Its two secondary amine groups can react with a variety of electrophiles, making it a valuable component for creating larger, more complex molecules.
As a synthetic building block, it is particularly important in polymer chemistry. It serves as a monomer in the production of polyamides and polyureas. ontosight.ai The reaction of the diamine with diacids or their derivatives leads to the formation of polyamides, a class of polymers that includes nylons. ontosight.ai Similarly, its reaction with diisocyanates yields polyureas. The incorporation of the N,N-dibutyl- substituted hexanediamine (B8719201) unit into the polymer backbone imparts specific properties, such as increased flexibility and altered solubility, compared to polymers derived from unsubstituted diamines.
As a reactive intermediate, the compound's amine groups can undergo a variety of chemical transformations. These reactions include alkylation, acylation, and reactions with carbonyl compounds, opening pathways to a diverse range of molecular architectures. For instance, it can neutralize acids in exothermic reactions to form salts. nih.gov
Overview of Key Research Domains and Methodological Approaches
Research involving 1,6-Hexanediamine, N,N-dibutyl- spans several key domains, primarily focusing on polymer science and materials chemistry.
Key Research Domains:
Polymer Synthesis: A significant area of research is its use as a monomer in step-growth polymerization to create novel polyamides and polyureas with tailored properties. ontosight.aiontosight.ai
Curing Agent for Epoxy Resins: It is employed as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network, thereby enhancing the mechanical and thermal properties of the final material. ontosight.ai This is crucial for applications in adhesives, coatings, and composites. ontosight.ai
Intermediate for Chemical Synthesis: The compound serves as a precursor in the synthesis of other organic molecules, including certain pharmaceuticals and agrochemicals. ontosight.ai
Methodological Approaches:
The study of 1,6-Hexanediamine, N,N-dibutyl- and its applications involves a range of standard chemical and analytical techniques. Synthesis of the compound itself typically involves the alkylation of 1,6-hexanediamine with a butyl halide. ontosight.ai Characterization of the compound and the polymers derived from it relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure. Thermal properties of the resulting polymers are often investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Interdisciplinary Relevance in Materials Science and Organic Synthesis
The utility of 1,6-Hexanediamine, N,N-dibutyl- extends across the disciplines of materials science and organic synthesis, highlighting its interdisciplinary relevance.
In materials science , the compound is a key ingredient in the formulation of advanced materials. Its role as a curing agent for epoxy resins is a prime example of its contribution to creating robust and durable materials for various industrial applications. ontosight.ai Furthermore, its incorporation into polymers allows for the fine-tuning of material properties such as flexibility, impact resistance, and adhesion. This makes it a valuable component in the development of high-performance plastics, coatings, and adhesives. ontosight.ai
In organic synthesis , the compound's reactivity and difunctional nature are exploited to build complex molecular frameworks. acs.org The principles governing the reactions of substituted diamines are fundamental to synthetic strategy, and 1,6-Hexanediamine, N,N-dibutyl- serves as a practical example for studying these reactions. Its ability to participate in reactions leading to the formation of amides, ureas, and other nitrogen-containing functional groups makes it a versatile tool for synthetic chemists.
Physicochemical Properties of 1,6-Hexanediamine, N,N-dibutyl-
| Property | Value |
| Molecular Formula | C₁₄H₃₂N₂ wikipedia.org |
| Molar Mass | 228.424 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.821 g/mL wikipedia.org |
| Boiling Point | 131-133 °C at 4 hPa wikipedia.org |
| Flash Point | 113 °C wikipedia.org |
| Refractive Index | 1.451 wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
N',N'-dibutylhexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKUYMPPJDCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190441 | |
| Record name | 1,6-Hexanediamine, N,N-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36945-11-6 | |
| Record name | 1,6-Hexanediamine, N,N-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N,N-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Precursor Chemistry of 1,6 Hexanediamine, N,n Dibutyl
Strategic Approaches for N,N-Dibutylation of Hexamethylenediamine Backbones
The creation of N,N-dibutyl-1,6-hexanediamine hinges on the strategic N,N-dibutylation of a 1,6-hexanediamine (B7767898) (also known as hexamethylenediamine) backbone. wikipedia.org This process involves the introduction of two butyl groups onto one of the nitrogen atoms of the diamine.
Alkylation Reactions Utilizing 1,6-Hexanediamine as a Core Structure
A primary method for synthesizing N,N-dibutyl-1,6-hexanediamine involves the direct alkylation of 1,6-hexanediamine with a suitable butylating agent, such as butyl halides (e.g., butyl bromide or butyl chloride). ontosight.ai This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction conditions, such as temperature, can influence the rate and selectivity of the alkylation. For instance, studies on the alkylation of other amines have shown that polar solvents can accelerate the reaction rate. bohrium.com
A related approach involves the reaction of dibutylamine (B89481) with a dihalogenated hexane (B92381), such as 1,6-dibromohexane (B150918) or 1,6-diiodohexane, in the presence of a non-nucleophilic organic base. google.com This method can also yield N,N,N',N'-tetrabutyl-1,6-hexanediamine, highlighting the importance of controlling stoichiometry and reaction conditions to achieve the desired N,N-dibutyl substitution.
| Reactants | Reagents/Conditions | Product |
| 1,6-Hexanediamine | Butyl halide (e.g., butyl bromide), Base | 1,6-Hexanediamine, N,N-dibutyl- |
| Dibutylamine | Dihalogenated hexane (e.g., 1,6-dibromohexane), Non-nucleophilic organic base | 1,6-Hexanediamine, N,N-dibutyl- |
Table 1: Alkylation Strategies for 1,6-Hexanediamine, N,N-dibutyl- Synthesis
Reductive Amination Methodologies
Reductive amination offers an alternative pathway for the N,N-dibutylation of 1,6-hexanediamine. This method typically involves the reaction of the diamine with butyraldehyde (B50154) to form a Schiff base intermediate, which is then reduced to the final amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org
Drawing parallels from the synthesis of N,N'-dimethyl-1,6-hexanediamine, a two-step process can be envisioned. First, one of the amino groups of 1,6-hexanediamine would react with two equivalents of butyraldehyde. The resulting intermediate would then be reduced. The selectivity of this reaction is crucial to avoid the formation of the N,N,N',N'-tetrabutyl derivative. Detailed studies on the reductive amination of butyraldehyde have shown that the choice of catalyst can significantly influence the product distribution. researchgate.net For example, catalysts that are effective for hydrogenolysis, such as ruthenium and rhodium, may favor the formation of butylamine, while less active catalysts like palladium and platinum tend to yield dibutylamine. researchgate.net Microwave-assisted reductive amination has been shown to enhance reaction rates, potentially offering a more efficient synthetic route. harvard.edu
| Reactants | Reagents/Conditions | Intermediate | Product |
| 1,6-Hexanediamine, Butyraldehyde | Mild acid catalyst | Schiff base | 1,6-Hexanediamine, N,N-dibutyl- |
| Schiff base | Reducing agent (e.g., NaBH4, H2/catalyst) | - | 1,6-Hexanediamine, N,N-dibutyl- |
Table 2: Reductive Amination Pathway for 1,6-Hexanediamine, N,N-dibutyl-
Novel Catalyst Systems for Diamine Functionalization
Recent advancements in catalysis offer promising avenues for the selective functionalization of diamines. For instance, zinc-incorporated berlinite (B1174126) (ZnAlPO4) has been used as a catalyst for the one-pot synthesis of dialkyl hexane-1,6-dicarbamates from 1,6-hexanediamine. researchgate.netmdpi.com While this specific reaction produces carbamates, the underlying principle of using tailored catalysts to control reactivity at the amine groups is highly relevant.
Furthermore, iridium and ruthenium-based catalysts have demonstrated high efficiency in various amination and hydrogenation reactions. rsc.orgresearchgate.net Iridium complexes, for example, have been employed in the asymmetric umpolung allylation of imines, a sophisticated method for constructing chiral diamines. acs.org The development of catalysts that can selectively facilitate the mono-N,N-dibutylation of 1,6-hexanediamine would represent a significant step forward, offering improved yields and reducing the formation of undesired byproducts. The selective catalytic Hofmann N-alkylation using catalytic amounts of alkyl halides presents another innovative and environmentally friendly approach. rsc.org
Derivatization of Aminic Functionalities
The amino groups of 1,6-hexanediamine and its derivatives provide reactive sites for further chemical modification, enabling the synthesis of a wide range of functional molecules.
Synthesis of Protected Diamine Intermediates (e.g., N-Boc-1,6-hexanediamine as a C6-spacer)
To achieve selective functionalization, it is often necessary to protect one of the amine groups. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. N-Boc-1,6-hexanediamine is a key intermediate where one amino group is protected, leaving the other free for reaction. sigmaaldrich.com This compound serves as a valuable C6-spacer in the synthesis of more complex molecules. sigmaaldrich.com
The synthesis of N-Boc-1,6-hexanediamine is typically achieved by reacting 1,6-hexanediamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under controlled conditions. google.comprepchem.com A common procedure involves dissolving 1,6-hexanediamine and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM) and then slowly adding a solution of Boc anhydride. google.com By using a molar excess of the diamine, the formation of the di-Boc protected derivative is minimized.
| Reactant | Reagent | Solvent | Product |
| 1,6-Hexanediamine | Di-tert-butyl dicarbonate (Boc anhydride) | Dichloromethane (DCM) | N-Boc-1,6-hexanediamine |
Table 3: Synthesis of N-Boc-1,6-hexanediamine
Selective Functionalization Strategies for Asymmetric Substitution
The presence of two distinct amine functionalities in a molecule like N-Boc-1,6-hexanediamine opens the door to selective and asymmetric functionalization. The free primary amine can undergo a variety of reactions, including alkylation, acylation, and condensation, to introduce different functional groups.
For instance, the free amine could be reacted with a different alkyl halide to create an asymmetrically substituted N,N'-dialkyl-1,6-hexanediamine after deprotection of the Boc group. Asymmetric synthesis of diamines is a field of growing interest, with methods like palladium and rhodium-catalyzed reactions being explored to create optically active diamines. nih.gov Such strategies are crucial for the synthesis of chiral ligands and catalysts. sigmaaldrich.comrsc.org The development of selective C-H functionalization techniques further expands the toolkit for modifying complex molecules, including those with multiple amine groups. chemrxiv.orgnih.govnih.gov
Process Optimization for Enhanced Synthetic Yields and Purity
The industrial synthesis of N,N'-disubstituted diamines such as 1,6-Hexanediamine, N,N-dibutyl-, is critically dependent on process optimization to maximize product yield and purity while minimizing costs and environmental impact. The primary route for its synthesis is the catalytic reductive amination of 1,6-hexanediol (B165255) with dibutylamine. This process, analogous to the synthesis of other N,N'-dialkyl-1,6-hexanediamines, involves several key parameters that can be fine-tuned for optimal performance. dntb.gov.uadntb.gov.ua
A significant area of research in this field is the development and selection of heterogeneous catalysts. Studies on similar amination reactions, such as the synthesis of N,N,N',N'-tetramethyl-1,6-hexanediamine, have demonstrated the efficacy of mixed metal catalysts, particularly those containing copper, nickel, and zinc (Cu/Ni/Zn). dntb.gov.ua For the reductive amination of 1,6-hexanediol to 1,6-hexanediamine (a precursor for subsequent alkylation), ruthenium-based catalysts like Ru/Al2O3 have shown high activity and selectivity. researchgate.net The choice of catalyst directly influences the reaction's efficiency, with factors like metal composition, support material, and preparation method playing crucial roles. For instance, phosphorus-modified Ni/Al2O3 catalysts have been shown to improve selectivity towards the desired diamine by altering the surface properties and acid sites of the catalyst. researchgate.net
Reaction conditions are another critical aspect of process optimization. Temperature, hydrogen pressure, and ammonia (B1221849) (or amine) pressure significantly affect conversion rates and product selectivity. researchgate.net In the reductive amination of 1,6-hexanediol, increasing the reaction temperature and pressure generally leads to higher conversion. However, excessively high temperatures can promote side reactions and catalyst degradation. researchgate.net A delicate balance must be achieved to favor the formation of the desired N,N-dibutyl-1,6-hexanediamine over potential byproducts like mono-aminated intermediates or cyclic compounds such as hexamethyleneimine. researchgate.net
The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is a sustainable approach used in the N-alkylation of amines with alcohols. dntb.gov.ua This process, catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the hydrogen "borrowed" in the initial oxidation step. Optimizing this catalytic cycle is key to achieving high yields in a green and efficient manner.
Table 1: Influence of Catalyst and Reaction Parameters on Diamine Synthesis (Based on Analogous Reactions) This table illustrates general principles of process optimization for diamine synthesis, derived from studies on related compounds like 1,6-hexanediamine and N,N,N',N'-tetramethyl-1,6-hexanediamine.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst | Ru/Al₂O₃ | High activity and selectivity for 1,6-hexanediamine from 1,6-hexanediol. | researchgate.net |
| Ni-P/Al₂O₃ | Improved selectivity to 1,6-hexanediamine by reducing strong acid sites. | researchgate.net | |
| Cu/Ni/Zn | Effective for the amination of 1,6-hexanediol to N,N,N',N'-tetramethyl-1,6-hexanediamine. | dntb.gov.ua | |
| Temperature | 220 °C | Optimal for Ru/Al₂O₃ catalyzed amination of 1,6-hexanediol. | researchgate.net |
| H₂ Pressure | 1-2 MPa | Higher pressure can favor hydrogenation of intermediates, increasing desired product yield. | researchgate.net |
| NH₃ Pressure | 15 MPa | Increased ammonia pressure enhances the selectivity to 1,6-hexanediamine. | researchgate.net |
An alternative synthetic route involves the direct N-alkylation of 1,6-hexanediamine with a butylating agent (e.g., butyl halide). However, this method presents significant challenges in controlling the degree of substitution, often leading to a mixture of mono-, di-, tri-, and tetra-alkylated products, which complicates purification and reduces the yield of the target compound. masterorganicchemistry.com Therefore, the reductive amination of 1,6-hexanediol is generally the more selective and efficient pathway for producing high-purity N,N-dibutyl-1,6-hexanediamine.
Advanced Separation and Isolation Techniques in Diamine Synthesis
The production of high-purity 1,6-Hexanediamine, N,N-dibutyl- necessitates sophisticated separation and isolation techniques to remove unreacted starting materials, catalyst residues, and reaction byproducts. The complexity of the purification process is often linked to the purity requirements for its final application, such as in polymer synthesis, where even trace impurities can affect material properties. nih.gov
Conventional distillation, while widely used, can be inefficient for separating high-molecular-weight amines that have close boiling points, such as the desired diamine and any mono-butylated or tri-butylated amine byproducts. google.com Furthermore, the high temperatures required for vacuum distillation can lead to thermal decomposition of the amine products. google.com
To overcome these limitations, several advanced techniques have been developed:
Liquid-Liquid Extraction: This method is particularly effective for separating monoamines from diamines. google.com The process involves using a two-phase solvent system, typically a polar solvent (like aqueous methanol) and a non-polar solvent (like a hydrocarbon). The diamines, being more polar, preferentially partition into the polar phase, while less polar monoamine impurities are extracted into the non-polar phase. This technique allows for an efficient separation at ambient temperatures, avoiding thermal degradation. google.com
Switchable-Hydrophilicity Solvents (SHS): This innovative technique offers a sustainable alternative to energy-intensive distillation. rsc.org SHS are solvents that can reversibly switch between being hydrophobic and hydrophilic with the application of a trigger, such as CO₂. Diamines themselves can act as SHS. rsc.org In a separation context, the product mixture could be treated with carbonated water. The protonated diamine salt becomes water-soluble (hydrophilic) and separates from non-polar impurities. After separation, the CO₂ can be removed by bubbling an inert gas like argon through the aqueous phase, causing the diamine to revert to its hydrophobic form and separate from the water for recovery. rsc.org
Chromatographic Separation: For achieving very high levels of purity or for separating structurally similar molecules like diastereomers, preparative high-performance liquid chromatography (HPLC) is a powerful tool. stackexchange.com While more costly for large-scale production, it is invaluable for producing analytical standards or small quantities of ultra-pure material. Different stationary and mobile phases can be screened to optimize the separation of the target diamine from any side products. stackexchange.comacs.org
Recrystallization: After an initial purification step, recrystallization can be employed to achieve the highest purity levels. energetic-materials.org.cn This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for obtaining a high recovery of pure crystals.
Table 2: Comparison of Advanced Separation Techniques for Diamine Purification
| Technique | Principle | Advantages | Limitations | Reference |
| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases. | Operates at ambient temperature, avoids thermal degradation, good for separating by polarity (e.g., monoamines from diamines). | Requires large volumes of solvents which must be recovered. | google.com |
| Switchable-Hydrophilicity Solvents (SHS) | Reversible switching of solvent miscibility with water using a trigger (e.g., CO₂). | Energy-efficient alternative to distillation, avoids volatile organic solvents. | The technology is relatively new; switching speeds can be a factor. | rsc.org |
| Preparative HPLC | Differential adsorption/partitioning on a solid stationary phase. | High resolution, capable of separating very similar molecules. | High cost, not typically suitable for large-scale industrial production. | stackexchange.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity product, effective final polishing step. | Requires a suitable solvent; product loss in the mother liquor. | energetic-materials.org.cn |
The selection of a specific purification strategy or a combination of these techniques depends on the initial purity of the crude product, the required final purity, and economic considerations for the intended scale of production.
Fundamental Chemical Reactivity and Mechanistic Investigations of 1,6 Hexanediamine, N,n Dibutyl
Protonation Equilibria and Acid-Base Reactivity Profiles
1,6-Hexanediamine (B7767898), N,N'-dibutyl-, a diamine with the chemical formula C₁₄H₃₂N₂, features two secondary amine groups. nist.govncats.io These amine groups are basic and can accept protons (H⁺) from acids in exothermic reactions to form salts and water. nih.gov The basicity of the nitrogen atoms is influenced by the electron-donating inductive effect of the two butyl groups and the hexamethylene chain.
The protonation of diamines is a stepwise process, with two distinct protonation constants (K₁ and K₂), corresponding to the addition of the first and second proton.
First Protonation: H₂N(CH₂)₆NH(C₄H₉) + H⁺ ⇌ H₃N⁺(CH₂)₆NH(C₄H₉) (governed by K₁)
Second Protonation: H₃N⁺(CH₂)₆NH(C₄H₉) + H⁺ ⇌ H₃N⁺(CH₂)₆NH₂⁺(C₄H₉) (governed by K₂)
The reactivity profile indicates that this compound neutralizes acids in exothermic reactions. nih.gov This acid-base reactivity is a fundamental characteristic of its chemical behavior.
Nucleophilic Characteristics of the Amine Centers
The nitrogen atoms in 1,6-Hexanediamine, N,N'-dibutyl- possess lone pairs of electrons, making them nucleophilic centers. This nucleophilicity is central to its reactivity with a variety of electrophilic species.
Electron Donation and Coordination Phenomena
The lone pair of electrons on the nitrogen atoms can be donated to electron-deficient species, including metal ions, to form coordination complexes. As a bidentate ligand, 1,6-Hexanediamine, N,N'-dibutyl- can chelate to a single metal center, forming a stable ring structure. The flexibility of the hexamethylene chain allows the two nitrogen atoms to position themselves to coordinate with a metal ion. The butyl groups, while increasing the electron-donating ability of the nitrogen atoms, may also introduce steric hindrance that can influence the geometry and stability of the resulting metal complexes.
Reactivity with Electrophilic Species
The nucleophilic nature of the amine centers drives its reactions with a wide range of electrophilic compounds. It is known to be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. nih.gov These incompatibilities arise from the nucleophilic attack of the amine on the electrophilic centers of these molecules.
For instance, its reaction with acid halides or anhydrides would lead to the formation of amides. With isocyanates, it would form ureas. These reactions are fundamental in its use in polymer synthesis, such as in the production of polyamides and polyurethanes. ontosight.aiontosight.ai The reaction with epoxides, where the amine attacks the electrophilic carbon of the epoxide ring, is utilized in its application as a curing agent for epoxy resins. ontosight.ai
Intra- and Intermolecular Hydrogen Bonding Interactions and Their Influence on Conformation and Reactivity
The presence of N-H bonds in 1,6-Hexanediamine, N,N'-dibutyl- allows for the formation of hydrogen bonds. These can be both intermolecular, between different molecules, and intramolecular, within the same molecule.
Intermolecular hydrogen bonding plays a significant role in determining the physical properties of the compound, such as its boiling point and viscosity. These interactions contribute to the association of molecules in the liquid state.
Oxidative and Reductive Transformation Pathways
Amines are susceptible to oxidation. The secondary amine groups in 1,6-Hexanediamine, N,N'-dibutyl- can be oxidized by various oxidizing agents. The specific products of oxidation would depend on the oxidant used and the reaction conditions. Potential oxidation products could include hydroxylamines, nitrones, or, with cleavage of the C-N bond, aldehydes and other degradation products.
Conversely, while the amine groups themselves are not readily reduced, the compound can act as a reducing agent in certain contexts. In combination with strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated. nih.gov The synthesis of related diamines sometimes involves the reduction of a diamide (B1670390) precursor. For example, a method for producing N,N'-dimethyl-1,6-hexanediamine involves the reduction of the corresponding diamide with sodium borohydride (B1222165).
Compatibility and Cross-Reactivity in Complex Chemical Environments
The chemical compatibility of 1,6-Hexanediamine, N,N'-dibutyl- is dictated by its basic and nucleophilic nature. It is generally incompatible with acidic compounds and strong oxidizing agents. nih.gov Its cross-reactivity is a key feature in its industrial applications, particularly in polymer chemistry.
In complex chemical environments, such as in the formulation of polymers or resins, it will react with various components. As a monomer or curing agent, it is intended to cross-react with other monomers or prepolymers. For example, in the production of polyamides, it undergoes condensation polymerization with dicarboxylic acids. icdst.org In epoxy resin systems, it cross-links with the epoxy prepolymers to form a rigid, three-dimensional network. ontosight.ai
However, its reactivity can also lead to undesirable side reactions if incompatible substances are present. Its incompatibility with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides underscores the need for careful formulation in complex chemical systems. nih.gov
Interactive Data Table: Reactivity Profile
| Reactant Class | Expected Reaction/Product | Reference |
| Acids | Exothermic neutralization to form salts and water | nih.gov |
| Isocyanates | Formation of ureas | nih.gov |
| Halogenated Organics | Nucleophilic substitution | nih.gov |
| Peroxides | Oxidation of the amine groups | nih.gov |
| Phenols (acidic) | Acid-base reaction | nih.gov |
| Epoxides | Ring-opening reaction to form amino alcohols, used in curing | nih.govontosight.ai |
| Anhydrides | Formation of amides | nih.gov |
| Acid Halides | Formation of amides | nih.gov |
| Strong Reducing Agents | Potential generation of flammable hydrogen gas | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 1,6 Hexanediamine, N,n Dibutyl
Vibrational Spectroscopy for Molecular Fingerprinting (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint." For 1,6-Hexanediamine (B7767898), N,N-dibutyl-, the IR spectrum is characterized by several key absorption bands that correspond to the vibrations of its specific chemical bonds.
The gas-phase IR spectrum of N,N'-di-n-butyl-1,6-hexanediamine reveals distinct peaks indicative of its structure. youtube.com The most prominent features include:
N-H Stretching: While the primary amino groups of the parent 1,6-hexanediamine would show strong absorptions around 3300-3500 cm⁻¹, the N,N'-dibutyl derivative is a secondary amine. Secondary amines typically exhibit a single, weaker absorption band in the 3300-3500 cm⁻¹ region due to the N-H stretch. youtube.com
C-H Stretching: Intense absorptions are observed in the 2850-3000 cm⁻¹ range. These are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the hexyl and butyl alkyl chains. youtube.com
C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ groups appear in the 1450-1470 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines occurs in the 1000-1250 cm⁻¹ region. These bands can be of medium to weak intensity.
These characteristic absorption frequencies allow for the rapid identification and qualitative assessment of 1,6-Hexanediamine, N,N-dibutyl-.
Table 1: Key Infrared Absorption Bands for 1,6-Hexanediamine, N,N-dibutyl-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300-3500 | Secondary Amine |
| C-H Stretch | 2850-3000 | Alkyl Chains (CH₂, CH₃) |
| C-H Bend | 1450-1470 | Methylene (B1212753) (CH₂) |
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. For 1,6-Hexanediamine, N,N-dibutyl-, which has a molecular formula of C₁₄H₃₂N₂, the expected monoisotopic mass is 228.2565 Da. sielc.com
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is crucial for structural elucidation.
Key fragmentation pathways for aliphatic amines like 1,6-Hexanediamine, N,N-dibutyl- involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This process results in the formation of stable, nitrogen-containing cations. For this compound, the most prominent fragmentation would be the cleavage of the C-C bond adjacent to one of the nitrogen atoms, leading to characteristic fragment ions. For instance, cleavage between the first and second carbon of a butyl group attached to a nitrogen would result in a significant peak. The NIST Mass Spectrometry Data Center reports a base peak (most intense) at an m/z of 86 and a second highest peak at m/z 112 for N,N'-di-n-butyl-1,6-hexanediamine. sielc.com
Table 2: High-Resolution Mass Spectrometry Data for 1,6-Hexanediamine, N,N-dibutyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₃₂N₂ | sielc.com |
| Exact Mass | 228.2565 Da | sielc.com |
| Molecular Weight | 228.42 g/mol | sielc.com |
| Top Peak (m/z) | 86 | sielc.com |
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to map out the connectivity of atoms.
For 1,6-Hexanediamine, N,N-dibutyl-, the ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule. researchgate.net The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
N-H Protons: A broad signal, typically in the 1-3 ppm range, corresponding to the secondary amine protons. Its position and intensity can vary with solvent and concentration.
α-Methylene Protons: Protons on the carbons directly attached to the nitrogen atoms (-CH₂-N) are deshielded and would appear downfield, typically in the range of 2.5-2.7 ppm. researchgate.net
Alkyl Chain Protons: The protons of the methylene groups in the hexyl and butyl chains further away from the nitrogen atoms would appear as complex multiplets in the upfield region, typically between 1.2 and 1.7 ppm. researchgate.net
Terminal Methyl Protons: The protons of the terminal methyl groups (-CH₃) of the butyl chains would appear as a triplet at the most upfield position, around 0.9 ppm. researchgate.net
By referencing an analogous, yet structurally simpler, diamine like N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), we can further understand the influence of the alkyl substituents on the chemical shifts. nih.govyoutube.com In TMHDA, the N-methyl protons give a sharp singlet around 2.2 ppm, while the methylene protons adjacent to the nitrogen appear around 2.1-2.3 ppm. nih.gov The inner methylene groups of the hexanediamine (B8719201) chain resonate at higher fields. This comparison highlights how the substitution on the nitrogen atom affects the electronic environment of the entire molecule.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the structure. sielc.com
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for 1,6-Hexanediamine, N,N-dibutyl-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (butyl) | ~0.9 | Triplet |
| -CH₂- (internal, hexyl & butyl) | ~1.3-1.7 | Multiplet |
| -CH₂-N- (α-carbons) | ~2.5-2.7 | Triplet |
Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a non-volatile, basic compound like 1,6-Hexanediamine, N,N-dibutyl-, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, though often with specific considerations.
Gas Chromatography (GC): The analysis of aliphatic diamines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and column adsorption. capes.gov.br Often, derivatization is employed to convert the amines into less polar, more volatile derivatives. For instance, 1,6-hexanediamine can be derivatized with reagents like trifluoroethyl chloroformate (TFECF) before analysis by capillary GC. nih.gov This approach allows for high sensitivity, especially when coupled with a nitrogen-selective detector (TSD) or mass spectrometry (MS). nih.govnih.gov For purity assessment of 1,6-Hexanediamine, N,N-dibutyl-, a high-temperature capillary GC column with a suitable stationary phase would be required, potentially coupled with MS (GC-MS) for definitive peak identification. sielc.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. For aliphatic amines, reverse-phase HPLC is commonly used. A C18 column can be effective, often with an aqueous-organic mobile phase (e.g., acetonitrile (B52724) and water) containing additives to improve peak shape. sielc.com Since amines can interact with residual silanol (B1196071) groups on the silica-based stationary phase, a buffer or an ion-pairing agent is often added to the mobile phase to ensure symmetrical peaks and reproducible retention times. nih.gov For a similar compound, N,N-Dibutylethylenediamine, a reverse-phase method using an acetonitrile/water mobile phase with phosphoric acid has been demonstrated. sielc.com
Electrophoretic Techniques: Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. ebsco.com As amines are basic, they will be protonated and positively charged in an acidic buffer, allowing them to migrate towards the cathode. youtube.comuomustansiriyah.edu.iq This technique offers high resolution and is suitable for the analysis of charged species like protonated diamines, making it a viable method for purity assessment and the separation of related impurities.
X-ray Diffraction and Electron Microscopy for Crystalline Structure and Morphology
X-ray diffraction (XRD) and electron microscopy are powerful techniques for studying the solid-state properties of materials, providing information on crystalline structure and morphology, respectively. These methods are applicable when 1,6-Hexanediamine, N,N-dibutyl- or a derivative can be obtained in a solid, crystalline form.
Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology (shape and size) of crystalline or amorphous solid particles. If 1,6-Hexanediamine, N,N-dibutyl- were crystallized, SEM could reveal the external morphology of the crystals, while TEM could provide information on their internal structure and crystallographic defects. Studies on the crystallization of other long-chain aliphatic compounds, such as peptoids, show that they can form well-ordered structures like sheets and layered terraces, and microscopy is key to characterizing these morphologies. nih.gov The specific crystalline habit would depend on the crystallization conditions and the intricate balance of intermolecular forces.
Computational Chemistry and Theoretical Studies of 1,6 Hexanediamine, N,n Dibutyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1,6-Hexanediamine (B7767898), N,N-dibutyl-, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and electronic properties.
A typical DFT study would involve geometry optimization of the molecule to find its lowest energy conformation. Following this, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be performed. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For 1,6-Hexanediamine, N,N-dibutyl-, the lone pairs of electrons on the nitrogen atoms are expected to be the primary contributors to the HOMO, making these sites nucleophilic. The LUMO is likely to be distributed over the anti-bonding orbitals of the carbon-nitrogen and carbon-hydrogen bonds.
Table 1: Predicted Electronic Properties of 1,6-Hexanediamine, N,N-dibutyl- from DFT Calculations (Note: These are hypothetical values based on typical results for similar long-chain amines and are pending specific experimental or computational verification.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~0.5 - 1.5 D | Varies with conformation; a low value is expected for the fully extended, symmetric conformer. |
| Polarizability | ~30-35 ų | Reflects the ease with which the electron cloud can be distorted by an external electric field. |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1,6-Hexanediamine, N,N-dibutyl-, MD simulations are essential for exploring its vast conformational landscape and understanding its behavior in a solvent.
An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and then solving Newton's equations of motion for the system. This allows for the observation of how the molecule folds and changes its shape due to thermal motion and interactions with the solvent molecules. The long alkyl chains (hexane and butyl groups) provide significant conformational flexibility through the rotation around carbon-carbon and carbon-nitrogen single bonds.
The simulations can reveal the most stable conformations and the energy barriers between them. It is expected that the extended, anti-staggered conformations of the alkyl chains would be energetically favorable in non-polar solvents, while more folded or gauche conformations might be stabilized by intramolecular interactions or in polar solvents. The behavior of the amino groups, including their protonation state and hydrogen bonding capacity, can also be studied in different solvent environments.
| Dihedral Angle | Description | Common Values | Expected Conformation |
| C-C-C-C (Hexane chain) | Rotation around the central carbon-carbon bonds of the hexane (B92381) backbone. | ~180° (anti), ±60° (gauche) | Extended (anti) or bent (gauche) backbone. |
| C-N-C-C (Butyl chain) | Rotation around the nitrogen-carbon bond of the butyl group. | ~180° (anti), ±60° (gauche) | Determines the orientation of the butyl chains relative to the backbone. |
| C-C-N-C | Rotation around the carbon-nitrogen bond. | ~180° (anti), ±60° (gauche) | Influences the accessibility of the nitrogen lone pair. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For 1,6-Hexanediamine, N,N-dibutyl-, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
To predict NMR chemical shifts, the magnetic shielding tensors of each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the different hydrogen and carbon atoms in the hexane and butyl chains. nih.govchemrxiv.orgnih.gov
For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, N-H bending (if protonated), and C-N stretching.
Table 3: Predicted Spectroscopic Data for 1,6-Hexanediamine, N,N-dibutyl- (Note: Predicted values are based on general ranges for the functional groups present and would require specific DFT calculations for accurate prediction.)
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 10-40 ppm | Aliphatic carbons in butyl and hexane chains. |
| 45-55 ppm | Carbons adjacent to nitrogen atoms. | ||
| ¹H NMR | Chemical Shift (δ) | 0.8-1.0 ppm | -CH₃ protons of the butyl groups. |
| 1.2-1.7 ppm | -CH₂- protons of the alkyl chains. | ||
| 2.5-2.8 ppm | -CH₂- protons adjacent to nitrogen atoms. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 2850-2960 cm⁻¹ | C-H stretching vibrations of the alkyl chains. |
| 1450-1470 cm⁻¹ | C-H bending vibrations. | ||
| 1000-1250 cm⁻¹ | C-N stretching vibrations. |
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For a secondary diamine like 1,6-Hexanediamine, N,N-dibutyl-, a variety of reactions could be studied, such as nucleophilic substitution, acylation, or reactions with aldehydes. researchgate.net
A computational study of a reaction pathway involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for determining the reaction rate. Methods like the nudged elastic band (NEB) or dimer method can be used to locate transition states.
Table 4: Hypothetical Reaction Coordinate for a Nucleophilic Substitution Reaction (Note: The energy values are illustrative for a generic SN2 reaction involving the amine.)
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
| Reactants | 1,6-Hexanediamine, N,N-dibutyl- and an electrophile (e.g., CH₃I) | 0 |
| Transition State | The point of highest energy where the new C-N bond is partially formed and the C-I bond is partially broken. | +15 to +25 |
| Products | The N-methylated product and the iodide ion. | -10 to -20 |
Thermodynamic Modeling of Phase Equilibria and Dissolution Processes (Extending insights from 1,6-Hexanediamine solubility studies)
Thermodynamic modeling is crucial for understanding and predicting the phase behavior and solubility of a compound in different solvents, which is vital for applications in chemical engineering and materials science. While specific experimental data for 1,6-Hexanediamine, N,N-dibutyl- may be scarce, insights can be gained by extending the findings from studies on its parent compound, 1,6-Hexanediamine. researchgate.netresearchgate.net
Experimental solubility data for 1,6-Hexanediamine in various solvents have been successfully correlated with thermodynamic models such as the modified Apelblat equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. researchgate.net These models use parameters that account for the interactions between the solute and solvent molecules.
For 1,6-Hexanediamine, N,N-dibutyl-, the presence of the two butyl groups would significantly increase its hydrophobicity compared to the parent diamine. This would lead to lower solubility in polar solvents like water and higher solubility in non-polar organic solvents. The thermodynamic models used for 1,6-Hexanediamine could be adapted for its dibutyl derivative, but the model parameters would need to be re-evaluated to account for the increased non-polar character. The dissolution process is likely to be endothermic, and the entropy of mixing would play a significant role.
Table 5: Application of Thermodynamic Models to the Solubility of 1,6-Hexanediamine, N,N-dibutyl- (Note: This table outlines how established models could be applied to predict the solubility of the target compound.)
| Thermodynamic Model | Description | Expected Applicability for 1,6-Hexanediamine, N,N-dibutyl- |
| Modified Apelblat Equation | A semi-empirical model that correlates solubility with temperature. | Likely to provide a good correlation for the temperature dependence of solubility in various solvents. |
| Wilson Model | A local composition model that accounts for molecular size and intermolecular forces. | Suitable for modeling the solubility in a range of solvents, with parameters adjusted for the butyl groups. |
| NRTL (Non-Random Two-Liquid) Model | Another local composition model that is often more accurate for systems with partial miscibility. | Could be particularly useful for modeling the solubility in binary solvent mixtures. |
| Hansen Solubility Parameters (HSP) | A predictive method based on the principle that "like dissolves like," using parameters for dispersion, polar, and hydrogen bonding interactions. | The HSP values for the dibutyl derivative would show a larger dispersion component and a smaller polar/hydrogen bonding component compared to 1,6-Hexanediamine, predicting higher solubility in non-polar solvents. nih.gov |
Applications in Polymer Science and Engineering
Role as a Monomer in Advanced Polymer Architectures
As a difunctional monomer, 1,6-Hexanediamine (B7767898), N,N-dibutyl- can react with other monomers to form the repeating units of a polymer chain, contributing to the creation of advanced polymer architectures with tailored properties.
1,6-Hexanediamine, N,N-dibutyl- is utilized as a monomer in the production of specialty polyamides and polyurethanes. ontosight.ai In the synthesis of polyamides, its amine groups react with the carboxylic acid groups of a dicarboxylic acid monomer through a condensation reaction to form amide linkages. The presence of the N-butyl groups along the polymer backbone disrupts the intermolecular hydrogen bonding that is characteristic of traditional nylons (like Nylon 6,6, which uses the parent compound 1,6-hexanediamine), leading to polymers with lower melting points, increased flexibility, and improved solubility in organic solvents. Similarly, it can react with diisocyanates to form polyureas, where its structure contributes to the soft segment of the resulting copolymer, enhancing elasticity and impact resistance. A related compound, N,N'-dibutyl-2-hydroxy-1,6-hexanediamine, has also been noted for its utility as an intermediate for polyamide-type resins. google.com
The compound functions effectively as a curing or crosslinking agent for thermosetting polymers, particularly epoxy resins. ontosight.ai During the curing process, the secondary amine groups of 1,6-Hexanediamine, N,N-dibutyl- react with the epoxide rings of the epoxy prepolymer. Each amine group can react with two epoxide rings, enabling the formation of a dense, three-dimensional crosslinked network. This covalent network transforms the liquid resin into a rigid, infusible solid with high strength and chemical resistance. Its use as a curing agent has been shown to enhance both the mechanical and thermal properties of the final epoxy material. ontosight.ai Beyond epoxies, it has also been identified as a crosslinking agent for other thermosets, such as phenolic novolak resins. epa.govepa.gov
While direct synthesis of biodegradable polymers from 1,6-Hexanediamine, N,N-dibutyl- is not widely documented, valuable insights can be drawn from its close structural analog, N,N'-Dimethyl-1,6-hexanediamine (DMHDA). Research has demonstrated that DMHDA can be used as an organic building block to create degradable poly(amino alcohol ester) polymers. sigmaaldrich.comsigmaaldrich.com This is achieved through a nucleophilic addition reaction with a diepoxide monomer, such as diglycidyl adipate. sigmaaldrich.com
Given the structural similarity, it is plausible that 1,6-Hexanediamine, N,N-dibutyl- could serve a comparable role. The replacement of methyl groups with butyl groups would be expected to increase the hydrophobicity and flexibility of the resulting poly(amino alcohol ester). This modification could influence the polymer's degradation rate, mechanical properties, and its interaction with biological systems, potentially opening avenues for new biomaterials.
Functional Additives and Stabilizers in Polymeric Systems
Beyond its role as a structural monomer, the core chemical motif of 1,6-Hexanediamine, N,N-dibutyl- is found in functional additives designed to protect polymers from degradation and enhance their physical properties.
The structural components of 1,6-Hexanediamine, N,N-dibutyl-—specifically, the hexanediamine (B8719201) backbone and N-alkyl groups—are integral to the design of advanced polymer stabilizers. A prime example is the high molecular weight Hindered Amine Light Stabilizer (HALS) known as PowerStab™ 2020. uvabsorber.comuvabsorber.com
The chemical name for this complex stabilizer is 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, which is then further reacted with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine. uvabsorber.comuvabsorber.com This structure, while not a direct derivative of 1,6-Hexanediamine, N,N-dibutyl-, is built upon a 1,6-hexanediamine repeating unit and incorporates N-butyl groups from one of the reactants. uvabsorber.com HALS like PowerStab™ 2020 are crucial for protecting polymers, especially polyolefins, from degradation caused by exposure to UV light and heat. uvabsorber.comuvabsorber.com They function by scavenging free radicals generated during photo-oxidation, thus preserving the integrity of the polymer. The high molecular weight and polymeric nature of this stabilizer grant it low volatility and high resistance to migration, ensuring long-term protection. uvabsorber.comuvabsorber.com
Table 1: Physical Properties of PowerStab™ 2020
| Property | Value |
|---|---|
| Appearance | White to light yellow granule |
| Molecular Weight | 2600-3400 g/mol |
| Melting Point | 120-135 °C |
| Volatiles | Max. 0.5% |
| Ash | Max. 0.1% |
Data sourced from Tintoll uvabsorber.com
When used as a curing agent for epoxy resins, 1,6-Hexanediamine, N,N-dibutyl- acts as a modifier that significantly enhances the final properties of the polymer system. ontosight.ai The length and flexibility of its hexamethylene chain, combined with the nature of the crosslinks it forms, contribute to a more robust and resilient polymer network. The incorporation of this diamine can lead to improvements in toughness, impact strength, and thermal stability compared to epoxies cured with more rigid or smaller-molecule curing agents. ontosight.ai
Table 2: Property Enhancements in Epoxy Resins
| Property | Enhancement |
|---|---|
| Mechanical Properties | Improved strength and toughness |
| Thermal Properties | Increased thermal stability |
Data sourced from Ontosight ontosight.ai
Structure-Directing Agent in Porous Materials Synthesis
The synthesis of highly ordered porous materials, such as zeolites, relies heavily on the use of organic molecules known as structure-directing agents (SDAs) or templates. These molecules guide the assembly of inorganic precursors (typically silica (B1680970) and alumina) into specific crystalline frameworks with well-defined pore structures. The size, shape, and charge distribution of the SDA molecule are critical in determining the final topology of the zeolite.
While direct studies employing 1,6-Hexanediamine, N,N-dibutyl- as an SDA are not extensively documented, the roles of structurally similar amines, such as N,N,N',N'-tetramethyl-1,6-hexanediamine and dibutylamine (B89481), in zeolite synthesis provide a strong precedent for its potential in this application.
Referenced Research Findings:
N,N,N',N'-tetramethyl-1,6-hexanediamine in Hierarchical Zeolite Synthesis: Research has demonstrated the use of N,N,N',N'-tetramethyl-1,6-hexanediamine in the synthesis of complex, hierarchical MFI-type zeolites. rsc.org In this process, the diamine is first functionalized to create a larger surfactant molecule that acts as the primary SDA. This tailored template directs the crystallization of a core-shell structure, featuring a microporous/macroporous core and a mesoporous shell. rsc.org The synthesis involves hydrothermal crystallization of a gel containing the SDA, silica and alumina (B75360) sources, and sodium hydroxide. The final porous material is obtained after calcination to remove the organic template. rsc.org
Interactive Table 1: Synthesis Parameters for Hierarchical MFI Zeolite
| Parameter | Value/Composition | Source |
| Structure-Directing Agent | Surfactant derived from N,N,N',N'-tetramethyl-1,6-hexanediamine | rsc.org |
| Molar Gel Composition | 1.0 A4-3N : 20 SiO₂ : 5.7 NaOH : 0.5 NaAlO₂ : 1000 H₂O | rsc.org |
| Crystallization Temperature | 140 °C | rsc.org |
| Crystallization Time | 3 days | rsc.org |
| Template Removal | Calcination at 550 °C for 8 hours | rsc.org |
Dibutylamine in Chemical Synthesis: Dibutylamine is a common reagent and intermediate in various chemical syntheses. chemicalbook.com While not a complex molecule, its amine functionality allows it to act as a base or a nucleophile, influencing reaction pathways. In the context of porous materials, simpler amines can function as pore-filling agents or co-templates, influencing the local structure and defect sites within the crystalline framework. Zeolites like ZSM-23 (MTT framework) have been synthesized using various linear diquaternary ammonium (B1175870) compounds as OSDAs. nih.gov The principle of using both an organic compound and a zeolite seed crystal together to direct the formation of a new zeolite structure is a promising route for creating novel materials. nih.gov
The structure of 1,6-Hexanediamine, N,N-dibutyl-—with its flexible hexamethylene spacer and bulky butyl groups—suggests it could function as a unique SDA. The length of the spacer can influence the channel dimensions, while the volume of the dibutylamino groups could direct the formation of larger cavities or cages within the zeolite framework.
Development of Optically and Electrically Active Polymeric Materials
The incorporation of specific functional monomers into a polymer chain is a primary strategy for developing materials with tailored optical and electrical properties. Diamines are foundational monomers in the synthesis of high-performance polymers like polyamides and poly(ester-amides). By selecting or modifying the diamine, researchers can precisely control the final properties of the polymer.
While direct synthesis of optically or electrically active polymers using 1,6-Hexanediamine, N,N-dibutyl- as the primary functional monomer is not widely reported, the impact of incorporating similar diamines into polymer backbones demonstrates the potential of this approach. The parent compound, 1,6-hexanediamine (HMD), is a key ingredient in producing certain nylons and furan-based copolyesters, where its inclusion significantly alters the material's properties. rsc.orgmdpi.com
Research Findings on Diamine Incorporation:
A study on furan-based poly(ester-amide)s (PBAsF) demonstrated that by replacing a portion of the diol monomer (1,4-butanediol) with 1,6-hexanediamine, the thermal and mechanical properties of the resulting copolymer could be significantly enhanced. rsc.org The introduction of the diamine creates amide linkages and intermolecular hydrogen bonds within the polyester (B1180765) matrix. rsc.org
This modification led to a substantial increase in the glass transition temperature (Tg), a key indicator of a polymer's thermal stability. For instance, incorporating approximately 19% of the amide segment resulted in a Tg of 87.6 °C, nearly 50% higher than the original polyester. rsc.org This principle highlights how introducing a diamine can fundamentally change a polymer's characteristics.
Interactive Table 2: Impact of 1,6-Hexanediamine (HMDA) Content on Polymer Properties
| Sample ID | HMDA in Feed (%) | Amide Content in Polymer (%) | Glass Transition Temp. (Tg) | Source |
| PBF | 0 | 0 | 58.6 °C | rsc.org |
| PBA4F | 4 | 3.92 | 65.3 °C | rsc.org |
| PBA8F | 8 | 8.31 | 71.5 °C | rsc.org |
| PBA12F | 12 | 11.32 | 77.2 °C | rsc.org |
| PBA16F | 16 | 15.66 | 82.4 °C | rsc.org |
| PBA20F | 20 | 19.00 | 87.6 °C | rsc.org |
For 1,6-Hexanediamine, N,N-dibutyl-, its incorporation into a polymer backbone would introduce bulky, non-polar dibutyl groups. These groups would disrupt chain packing and hydrogen bonding, likely lowering the glass transition temperature and increasing solubility in organic solvents, but also potentially creating sites for further functionalization. The tertiary amine groups are less reactive in polymerization than the primary amines of HMD but could be used to attach chromophores or electroactive moieties post-polymerization, paving the way for materials with specific optical or electrical responses. Furthermore, polymers containing hindered amine groups are known to act as stabilizers against UV degradation, suggesting another potential avenue for creating durable, functional materials. ontosight.ai
Strategic Utility in Organic Synthesis and Industrial Chemical Processes
Integral Component as an Organic Building Block in Complex Syntheses
1,6-Hexanediamine (B7767898), N,N-dibutyl- serves as a fundamental building block in the synthesis of more complex molecules, particularly in the realm of polymer chemistry. ontosight.aiontosight.ai The presence of two reactive amine functionalities allows it to act as a monomer in polymerization reactions, leading to the formation of polyamides and polyureas. ontosight.aiontosight.ai The dibutyl substitution on the nitrogen atoms influences the properties of the resulting polymers, such as enhancing hydrophobicity and affecting the material's flexibility and thermal characteristics. vulcanchem.com
The synthesis of this diamine itself typically involves the alkylation of 1,6-hexanediamine with a butyl halide or other butylation agents. ontosight.ai This process underscores its role as a derivative of the more basic 1,6-hexanediamine, tailored for specific synthetic requirements where modified reactivity and solubility are desired.
Intermediate in the Synthesis of Specialized Chemical Derivatives
The reactivity of the secondary amine groups in 1,6-Hexanediamine, N,N-dibutyl- makes it a key intermediate in the preparation of various specialized chemical derivatives.
Preparation of Schiff Bases (e.g., from 1,6-Hexanediamine)
While direct examples involving N,N-dibutyl-1,6-hexanediamine are not prevalent in readily available literature, the synthesis of Schiff bases from the parent compound, 1,6-hexanediamine, is a well-established process. nih.govresearch-advances.orgsemanticscholar.org This reaction typically involves the condensation of the diamine with an aldehyde or ketone. nih.govsemanticscholar.org For instance, symmetrical bis-Schiff bases are synthesized through the condensation of 1,6-hexanediamine with various carbonyl compounds. nih.gov These Schiff bases and their metal complexes have been investigated for their potential biological activities. nih.govresearch-advances.org The principles of these condensation reactions are applicable to N,N-dibutyl-1,6-hexanediamine, suggesting its potential to form analogous Schiff bases with potentially altered properties due to the steric and electronic effects of the butyl groups.
| Reactants | Product Type | Significance | Reference |
|---|---|---|---|
| 1,6-Hexanediamine and Carbonyl/Dicarbonyl Compounds | Symmetrical bis-Schiff bases | Investigated for potential as inhibitors against SARS-CoV-2 and for antibacterial/antifungal activity. | nih.gov |
| 1,6-Diaminohexane and Benzaldehyde (or substituted benzaldehydes) | Symmetric diimine Schiff bases | Evaluated for antimicrobial activity against various bacterial strains. | research-advances.orgsemanticscholar.org |
Synthesis of Hydroxyurethane Derivatives (Drawing insights from N,N'-Dimethyl-1,6-hexanediamine applications)
Drawing parallels from the reactivity of similar N,N'-disubstituted diamines, such as N,N'-dimethyl-1,6-hexanediamine (DMHDA), provides insight into the potential applications of N,N-dibutyl-1,6-hexanediamine. DMHDA is utilized as an organic building block to synthesize hydroxyurethanes by reacting it with propylene (B89431) carbonate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction highlights the nucleophilic nature of the secondary amine groups, which attack the electrophilic carbonyl carbon of the cyclic carbonate, leading to a ring-opening reaction and the formation of a hydroxyurethane. Given the structural similarity, N,N-dibutyl-1,6-hexanediamine is expected to undergo similar reactions to produce novel hydroxyurethane derivatives with potentially enhanced solubility in organic media due to the longer butyl chains. These derivatives could find applications as monomers for polyurethanes or as intermediates in further synthetic transformations.
Catalytic and Cocatalytic Applications in Organic Transformations
The basic nature of the amine groups in 1,6-Hexanediamine, N,N-dibutyl- allows it to function as a catalyst or cocatalyst in certain organic reactions.
Facilitation of Condensation Reactions
Amines are well-known catalysts for various condensation reactions. While specific studies detailing the catalytic use of N,N-dibutyl-1,6-hexanediamine are limited, the analogous compound N,N'-dimethyl-1,6-hexanediamine is known to be synthesized through condensation reactions. This suggests that diamines of this class can participate in and facilitate such transformations. The basicity of the nitrogen atoms can activate carbonyl compounds towards nucleophilic attack or neutralize acidic byproducts, thereby driving the reaction forward.
Role in Carbonylation Reactions (e.g., carbamate (B1207046) synthesis over heterogenous catalysts)
Carbonylation reactions, particularly the synthesis of carbamates, are of significant industrial importance as carbamates are precursors to polyurethanes. researchgate.netgoogle.com The synthesis of carbamates can be achieved by reacting amines with various carbonyl sources, such as dimethyl carbonate or carbon dioxide, often in the presence of a catalyst. researchgate.netrsc.org While the primary role of the diamine in this context is that of a reactant, the reaction conditions and catalytic systems are crucial.
Research has shown that carbamates can be synthesized from amines and dimethyl carbonate using heterogeneous catalysts like Zr-MOF-808. researchgate.net In such processes, the amine is a substrate that undergoes carbonylation. The use of N,N-dibutyl-1,6-hexanediamine in these reactions would lead to the formation of a dicarbamate. The synthesis of dimethyl hexane-1,6-dicarbamate (HDC), an intermediate for hexamethylene-diisocyanate (HDI), has been effectively achieved through the carbonylation of 1,6-hexanediamine (HDA) with methyl carbamate over a silanol-rich MCM-41 catalyst. acs.org This highlights the industrial relevance of carbamate synthesis from hexanediamine (B8719201) derivatives. The presence of the butyl groups in N,N-dibutyl-1,6-hexanediamine would influence the reactivity and the properties of the resulting carbamate products.
| Amine Substrate | Carbonyl Source | Catalyst | Product | Significance | Reference |
|---|---|---|---|---|---|
| Aromatic amines/diamines | Dimethyl carbonate | Zr-MOF-808 | Aromatic carbamates | Phosgene-free, green synthesis of polyurethane precursors. | researchgate.net |
| 1,6-Hexanediamine (HDA) | Methyl carbamate (MC) | Silanol-rich MCM-41 | Dimethyl hexane-1,6-dicarbamate (HDC) | Non-phosgene route to HDI, a key polyurethane monomer. | acs.org |
| Linear and branched aliphatic amines | Carbon dioxide | Basic catalysts | Aliphatic carbamates | Halogen-free synthesis from readily available reagents. | rsc.org |
Precursor for Surfactants and Surface-Active Agents
1,6-Hexanediamine, N,N-dibutyl- serves as a foundational molecule for the synthesis of specialized surfactants. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. The structure of N,N'-dibutyl-1,6-hexanediamine, with its two nitrogen atoms, allows for further chemical modification to create molecules with both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, which is the essential characteristic of a surfactant. It is categorized as a non-ionic surfactant with excellent dispersing and emulsifying properties. saapedia.org
A prominent example of surfactants derived from related diamines is the class known as Gemini surfactants. These molecules are characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. The synthesis of Gemini surfactants can be achieved through various routes, often utilizing N,N'-dialkyl-1,6-hexanediamines as the spacer-containing precursor. For instance, N,N'-Dimethyl-1,6-hexanediamine (DMHD) is a well-documented precursor for Gemini surfactants through reactions with alkyl bromides. The general synthetic strategy involves the quaternization of the tertiary amine groups in a molecule like N,N,N′,N′-tetramethyl-1,6-hexanediamine with alkyl halides, a process that can be adapted for secondary diamines as well. mdpi.com This reaction transforms the diamine into a dicationic ammonium (B1175870) salt, creating the hydrophilic heads, while the attached alkyl groups serve as the hydrophobic tails.
The resulting Gemini surfactants often exhibit superior properties compared to conventional single-chain surfactants, including a lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. mdpi.com While research specifically detailing the synthesis of Gemini surfactants from the N,N'-dibutyl derivative is less common, the established chemical pathways for the N,N'-dimethyl analogue demonstrate the potential and strategic value of using N,N'-disubstituted 1,6-hexanediamines as precursors for high-performance surface-active agents. mdpi.com
| Diamine Precursor | Molecular Formula | Resulting Surfactant Type | Key Synthetic Reaction | Source |
|---|---|---|---|---|
| N,N'-Dimethyl-1,6-hexanediamine | C₈H₂₀N₂ | Gemini Surfactant | Quaternization with alkyl bromides | |
| N,N,N′,N′-Tetramethyl-1,6-hexanediamine | C₁₀H₂₄N₂ | Gemini Surfactant | Reaction with alkyl halides | mdpi.comsigmaaldrich.com |
Chemical Additive in Coatings, Adhesives, and Sealants Formulations
The utility of 1,6-Hexanediamine, N,N-dibutyl- extends to its direct use as an additive in the formulation of coatings, adhesives, and sealants. ontosight.aiontosight.ai In these applications, it primarily functions as a curing agent or a cross-linking agent, particularly in epoxy resin systems. ontosight.ai
Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. To achieve their final, durable state, they must undergo a curing process, which involves a chemical reaction that links the polymer chains together. Amine-based compounds are common curing agents, as the amine groups react with the epoxide groups of the resin to form a strong, three-dimensional cross-linked network.
The addition of N,N'-dibutyl-1,6-hexanediamine as a curing agent can significantly enhance the mechanical and thermal properties of the final product. ontosight.ai The two amine groups allow it to bond with two separate epoxy polymer chains, while the flexible six-carbon backbone provides a degree of elasticity to the cured material. This is a desirable characteristic in many coating, adhesive, and sealant applications, where resistance to stress, impact, and temperature fluctuations is critical. The parent compound, 1,6-Hexanediamine, is also widely used as a cross-linking agent in epoxy resins. wikipedia.orgchemeurope.com
Furthermore, derivatives of 1,6-Hexanediamine are incorporated into polymers used as light stabilizers. For example, a polymer created with 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- and other reactants serves as a hindered amine light stabilizer (HALS). chembk.com These additives protect the polymer matrix from degradation caused by exposure to UV light, thereby extending the lifespan of coatings and sealants used in outdoor applications. chembk.com
Exploration in Bio Inspired Chemical Systems and Advanced Biomedical Materials Focus on Chemical Design and Interactions
Design and Synthesis of Gene Transfection Vectors and Delivery Systems (Drawing insights from N,N'-Dimethyl-1,6-hexanediamine-based polymers)
The development of safe and effective non-viral gene delivery vectors is a significant area of biomedical research. nih.gov Cationic polymers have emerged as promising candidates due to their ability to form electrostatic complexes with negatively charged genetic material, facilitating cellular uptake. researchgate.net The structural backbone of these polymers is critical to their transfection efficiency.
The design principles for these gene vectors focus on several key molecular features:
Cationic Charge Density: The presence of amine groups allows for protonation and electrostatic interaction with nucleic acids. The dibutyl groups in N,N-dibutyl-1,6-hexanediamine would influence the steric hindrance and lipophilicity around the nitrogen center, affecting both DNA condensation and interaction with cell membranes.
Biodegradability: Incorporating ester linkages into the polymer backbone, for example, by reacting the diamine with a diglycidyl ester, can render the vector biodegradable. This is a critical design feature for reducing cytotoxicity.
Molecular Weight and Structure: The gene transfection efficiency of cationic polymers is highly dependent on their molecular weight and whether their structure is linear or branched. researchgate.net The difunctional nature of 1,6-hexanediamine (B7767898) derivatives allows them to be used as monomers to build polymers with controlled molecular weights. ontosight.aiontosight.ai
The synthesis strategy involves polymerization reactions where the diamine acts as a nucleophile. By reacting with diepoxides or other bifunctional monomers, a library of poly(amino ethers) or other polymers can be created. elsevierpure.com The choice of co-monomer and the specific diamine (e.g., N,N-dibutyl- vs. N,N'-dimethyl-) allows for the fine-tuning of the resulting polymer's properties for gene delivery applications.
Table 1: Polymer Components for Gene Delivery Vector Synthesis
| Monomer | Role in Polymer Structure | Resulting Feature | Reference |
|---|---|---|---|
| N,N'-Dimethyl-1,6-hexanediamine | Organic building block / Nucleophile | Provides cationic charge centers and flexible spacer | sigmaaldrich.com, sigmaaldrich.com |
| Diglycidyl adipate | Co-monomer / Electrophile | Forms ester linkages, introduces biodegradability | sigmaaldrich.com, sigmaaldrich.com |
| Diglycidyl ethers | Co-monomer / Electrophile | Creates poly(amino ether) backbone | elsevierpure.com |
Incorporation into Nitric Oxide (NO) Releasing Materials (e.g., diazeniumdiolated dibutylhexanediamine)
Nitric oxide (NO) is a critical endogenous signaling molecule involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. researchgate.net The development of materials that can release NO in a controlled manner is of great interest for biomedical devices that contact blood. 1,6-Hexanediamine, N,N-dibutyl- is a key precursor for creating such materials.
Through a reaction with nitric oxide gas at elevated pressure, the secondary amine groups of N,N-dibutyl-1,6-hexanediamine (DBHD) can be converted into N-diazeniumdiolate groups, forming **diazeniumdiolated dibutylhexanediamine (DBHD/N₂O₂) **. researchgate.netgoogle.com This molecule is a potent NO donor. The N-diazeniumdiolate functional group ([N(O)NO]⁻) is stable in solid form but decomposes in the presence of a proton source, such as water, to release two molecules of NO. researchgate.net
The chemical design of these NO-releasing systems involves several aspects:
Precursor Structure: The lipophilicity of the precursor diamine influences the properties of the resulting NO donor. The butyl groups on DBHD make it more lipophilic compared to analogs with smaller alkyl groups, such as N,N'-dipropyl-1,6-hexanediamine. nih.gov This property affects how the DBHD/N₂O₂ is incorporated into and retained within polymer matrices.
Polymer Matrix: DBHD/N₂O₂ is often blended into biocompatible polymers like polyvinyl chloride (PVC) or CarboSil (a thermoplastic silicone-polycarbonate-urethane copolymer) to create coatings for medical devices. researchgate.netnih.gov The polymer matrix serves to control the access of protons (water) to the NO donor, thereby modulating the rate of NO release.
Release Mechanism: The release of NO from DBHD/N₂O₂ is triggered by protons. researchgate.net In some formulations, acidic additives like poly(lactic-co-glycolic acid) (PLGA) are included in the polymer blend. The degradation of PLGA provides an acidic environment, which accelerates the decomposition of the diazeniumdiolate and sustains the release of NO. researchgate.net
Research has shown that materials coated with DBHD/N₂O₂ exhibit significant biological activity related to the released NO. nih.gov The rate and duration of NO release can be tuned by adjusting the composition of the polymer coating, making these materials highly adaptable for various biomedical applications. researchgate.net
Table 2: Comparison of Diazeniumdiolated Diamine Properties
| Compound | Precursor | Key Structural Feature | Relative Lipophilicity | NO Release Flux | Reference |
|---|---|---|---|---|---|
| DBHDN₂O₂ | N,N-dibutyl-1,6-hexanediamine | Dibutyl groups | Higher | Lower | nih.gov |
| DPHDN₂O₂ | N,N'-dipropyl-1,6-hexanediamine | Dipropyl groups | Lower | Higher | nih.gov |
Substrate Utilization in Enzymatic Reactions and Protein Interaction Studies (Drawing insights from N,N'-Dimethyl-1,6-hexanediamine applications)
While direct studies on 1,6-Hexanediamine, N,N-dibutyl- as an enzymatic substrate are not widely documented, its structural characteristics and the applications of its analogs provide insights into its potential role in biocatalysis and protein interaction studies. The field of biocatalysis is increasingly employing engineered enzymes for the synthesis of chemicals like 1,6-hexanediamine (HMD). researchgate.net This suggests that enzymes capable of recognizing and modifying the hexanediamine (B8719201) backbone exist or can be designed.
The potential for N,N-dibutyl-1,6-hexanediamine and its derivatives to be used in this context is based on the following chemical principles:
Enzyme Specificity: Enzymes such as amine oxidases or transaminases could potentially interact with the terminal amine groups. The N-butyl substituents would be a critical factor for substrate binding within the enzyme's active site, offering a target for enzymes with specificity for secondary amines or those with sufficiently large binding pockets.
Protein Interaction Scaffolds: The hexanediamine core can serve as a flexible spacer in molecules designed to study or modulate protein-protein interactions. For instance, its derivatives can be used to construct bivalent ligands, where two binding motifs are separated by the flexible hexyl chain to simultaneously engage two sites on a protein or two different proteins.
Surface Modification: The related compound N-Boc-1,6-hexanediamine is used to synthesize self-assembled monolayers (SAMs) on surfaces. sigmaaldrich.com These SAMs can be designed to resist the non-specific adsorption of proteins, a crucial feature for biosensors and biocompatible materials. sigmaaldrich.com The N,N-dibutyl- derivative, with its different terminal group functionality, could be employed to create surfaces with tailored chemical properties (e.g., hydrophobicity) to study specific protein binding events.
The N,N-dibutyl-1,6-hexanediamine structure provides a foundational scaffold that can be chemically modified to create probes for investigating enzymatic mechanisms or protein interactions. The length of the hexamethylene chain and the nature of the N-alkyl groups are key design parameters that can be varied to optimize these interactions.
Chemical Scaffolds for the Synthesis of Biologically Relevant Molecules (excluding efficacy or therapeutic outcomes)
The molecular architecture of 1,6-Hexanediamine, N,N-dibutyl- makes it a valuable building block, or scaffold, for the synthesis of more complex, biologically relevant molecules. ontosight.ai Its difunctional nature, with two reactive secondary amine groups separated by a defined, flexible spacer, is the key to its utility.
This compound serves as a scaffold in several synthetic contexts:
Polymer Synthesis: It is used as a monomer in the production of polyamides and polyureas. ontosight.aiontosight.ai In these polymerization reactions, the two amine groups react with bifunctional reagents like diacyl chlorides or diisocyanates to form the repeating units of the polymer chain. The dibutyl groups and the hexyl chain become integral parts of the polymer backbone, influencing its physical properties such as flexibility, thermal stability, and solubility.
Introduction of Spacers: The hexamethylene chain acts as a C6-spacer. This is particularly useful in the design of molecules where it is necessary to separate two functional groups by a specific distance. For example, in the synthesis of complex ligands or probes, the hexanediamine core can link two active moieties. The protected analog, N-Boc-1,6-hexanediamine, is explicitly used as a reagent for introducing a linear hexyl spacer. sigmaaldrich.com
Pharmaceutical and Agrochemical Intermediates: The compound serves as a starting material or intermediate in the synthesis of various pharmaceutical and agrochemical products. ontosight.aiontosight.ai Its structure can be incorporated into a larger target molecule to impart specific properties. For example, the basicity of the amine groups and the lipophilicity of the butyl chains can be advantageous for the molecular design of certain active compounds. The synthesis of dialkyl hexane-1,6-dicarbamate from 1,6-hexanediamine is one such example of its use as a precursor. mdpi.com
The versatility of N,N-dibutyl-1,6-hexanediamine as a scaffold stems from the predictable reactivity of its amine groups and the well-defined nature of its hydrocarbon backbone, allowing chemists to construct complex molecular architectures.
Emerging Research Directions and Future Perspectives for 1,6 Hexanediamine, N,n Dibutyl
Integration with Green Chemistry Principles for Sustainable Synthesis
The conventional synthesis of N,N'-disubstituted diamines often involves processes that are not aligned with the principles of green chemistry, sometimes utilizing hazardous reagents and generating significant waste. ontosight.ai Future research is anticipated to focus on developing more sustainable and environmentally benign synthetic routes to 1,6-Hexanediamine (B7767898), N,N-dibutyl-.
A primary area of investigation will likely be the development of catalytic systems for the direct N-alkylation of 1,6-hexanediamine. This could involve the use of catalysts based on earth-abundant metals or even metal-free catalytic systems, moving away from traditional alkylating agents. nih.govrsc.org The goal is to achieve high selectivity and yield under milder reaction conditions, with minimal byproduct formation.
Another promising avenue is the exploration of biocatalysis. While the biocatalytic production of the parent compound, 1,6-hexanediamine, from renewable feedstocks is an active area of research, future work could extend to the enzymatic N-butylation of this bio-based diamine. chemicalbook.com This would represent a significant step towards a fully sustainable production pipeline for 1,6-Hexanediamine, N,N-dibutyl-.
Table 1: Comparison of Potential Synthetic Routes for 1,6-Hexanediamine, N,N-dibutyl-
| Synthesis Route | Advantages | Challenges |
| Conventional Alkylation | Established methodology | Use of potentially hazardous reagents, waste generation |
| Catalytic N-alkylation | Potential for higher efficiency, reduced waste | Catalyst development, cost, and recyclability |
| Biocatalytic Synthesis | Use of renewable feedstocks, mild conditions | Enzyme discovery and engineering, process scale-up |
Advanced Functional Material Design and Performance Characterization
Beyond its current use in conventional polymers, 1,6-Hexanediamine, N,N-dibutyl- holds potential as a building block for advanced functional materials. The presence of two secondary amine groups and a flexible hexamethylene chain allows for the design of polymers with tailored properties.
One emerging area is the development of stimuli-responsive materials. The amine groups in the diamine can be protonated or deprotonated in response to pH changes, which could be harnessed to create pH-sensitive polymers for applications such as drug delivery or smart coatings. rsc.org The incorporation of this diamine into polymer networks could also influence their thermal and mechanical properties, leading to materials with enhanced durability or specific thermomechanical responses.
Furthermore, the dibutyl groups on the nitrogen atoms introduce hydrophobicity, which can be exploited in the design of materials with specific surface properties, such as anti-fouling coatings or membranes for separation processes. Research in this area would involve the synthesis of novel copolymers and cross-linked networks containing 1,6-Hexanediamine, N,N-dibutyl- and the detailed characterization of their physical and chemical properties in response to external stimuli.
Mechanistic Studies of Complex Chemical Reactions and Interactions
A deeper understanding of the reaction mechanisms involving 1,6-Hexanediamine, N,N-dibutyl- is crucial for optimizing its use in polymerization and other chemical transformations. Future research is expected to employ advanced analytical techniques to probe the kinetics and thermodynamics of these reactions.
For instance, detailed mechanistic studies of the polycondensation reactions between this diamine and various diacids or diisocyanates could lead to better control over polymer chain length, architecture, and properties. This could involve the use of in-situ spectroscopic techniques, such as FT-IR and NMR, to monitor the reaction progress and identify key intermediates.
Investigating the role of 1,6-Hexanediamine, N,N-dibutyl- as a curing agent for epoxy resins at a molecular level will also be a key research direction. Understanding how the structure of the diamine influences the cross-linking density and the final properties of the cured resin can lead to the development of epoxy systems with superior performance characteristics.
Computational-Experimental Synergy in Molecular Design and Discovery
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For 1,6-Hexanediamine, N,N-dibutyl-, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its molecular properties and reactivity. researchgate.netnih.govrsc.org
DFT studies can be employed to predict the conformational preferences of the molecule, its electronic structure, and its reactivity towards different chemical species. This information can guide the design of new catalysts for its synthesis and predict the properties of polymers derived from it. For example, computational modeling could be used to screen potential diacid or diisocyanate partners for polymerization, predicting the properties of the resulting polymers before they are synthesized in the lab.
This computational-first approach can significantly accelerate the discovery and development of new materials based on 1,6-Hexanediamine, N,N-dibutyl-, reducing the need for extensive and time-consuming experimental screening.
Expanding the Scope of N,N-Dibutyl-1,6-hexanediamine Derivatives in Novel Applications
The derivatization of 1,6-Hexanediamine, N,N-dibutyl- opens up a vast chemical space for the creation of new molecules with unique functionalities and applications. By modifying the butyl groups or the hexamethylene backbone, a wide range of derivatives with tailored properties can be synthesized.
One area of interest is the development of novel corrosion inhibitors. The amine functional groups are known to interact with metal surfaces, and by tuning the molecular structure, it may be possible to design highly effective corrosion inhibitors for various metals and alloys.
Another potential application lies in the field of catalysis. Chiral derivatives of diamines have been shown to be effective ligands in asymmetric catalysis. researchgate.netrsc.org The synthesis of chiral derivatives of 1,6-Hexanediamine, N,N-dibutyl- could lead to new catalysts for a variety of enantioselective transformations.
Furthermore, the introduction of other functional groups, such as hydroxyl or carboxyl groups, onto the diamine backbone could lead to the development of new monomers for specialty polymers, or as building blocks in the synthesis of complex organic molecules for pharmaceutical or agrochemical applications. ontosight.aisigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,6-Hexanediamine, N,N-dibutyl-, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React 1,6-hexanediamine with formaldehyde under controlled temperatures (e.g., 60–80°C) and acidic catalysis. Monitor progress via thin-layer chromatography (TLC) or GC-MS .
- Route 2 : Use nucleophilic substitution with dibutyl halides (e.g., dibutyl bromide) in a polar aprotic solvent (e.g., DMF) at 50–70°C. Optimize molar ratios (amine:halide ≥ 2:1) to minimize byproducts .
- Critical Variables : Temperature, solvent polarity, and stoichiometry directly impact purity (>95% achievable) and yield (typically 70–85%).
Q. What spectroscopic and chromatographic techniques are optimal for characterizing 1,6-Hexanediamine, N,N-dibutyl-?
- Analytical Workflow :
- NMR : Use -NMR to confirm dibutyl substitution (δ 0.8–1.5 ppm for butyl CH/CH) and amine proton absence. -NMR resolves backbone carbons (δ 40–50 ppm for N–CH) .
- FTIR : Detect N–H stretching (absent in fully substituted amines) and C–N vibrations (~1,200 cm) .
- GC-MS : Monitor purity and identify byproducts (e.g., mono-substituted intermediates) using electron ionization (EI) at 70 eV .
Q. What safety protocols are critical when handling 1,6-Hexanediamine, N,N-dibutyl-?
- Hazard Mitigation :
- Toxicity : Classified as high toxicity (similar to N,N,N',N'-tetramethyl derivatives). Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does the molecular structure of 1,6-Hexanediamine, N,N-dibutyl- influence its performance in CO capture applications?
- Structure-Activity Insights :
- Secondary Amines : The dibutyl groups reduce steric hindrance compared to bulkier substituents (e.g., tetramethyl), enhancing CO solubility (up to 0.85 mol CO/mol amine at 10 kPa) .
- Chain Length : The six-carbon backbone balances flexibility and amine spacing, improving cyclic capacity vs. shorter-chain analogs (e.g., 1,4-butanediamine derivatives) .
- Experimental Optimization : Vary temperature (30–50°C) and amine concentration (0.5–2 M) to assess absorption kinetics via gravimetric or manometric methods .
Q. How can reaction conditions be optimized for incorporating 1,6-Hexanediamine, N,N-dibutyl- into polyamide membranes?
- Polymer Modification Strategies :
- Aminolysis : Treat polyester films (e.g., PCL) with 0.43 mol/L 1,6-Hexanediamine, N,N-dibutyl- in ethanol at 30–50°C for 2–6 hours. Surface amine density increases linearly with time (up to 8.2 nmol/cm) .
- Crosslinking : Use glutaraldehyde (0.1–0.5% v/v) to stabilize amine-functionalized polymers, enhancing mechanical strength (Young’s modulus >1.5 GPa) .
Q. How should researchers resolve contradictions in solubility data for 1,6-Hexanediamine, N,N-dibutyl- across solvents?
- Data Reconciliation Approach :
- Parameter Variation : Test solubility in ethanol/water mixtures (e.g., 30–70% ethanol) at 303–328 K. Use the Apelblat equation to model temperature dependence .
- Statistical Validation : Apply ANOVA to compare datasets (e.g., NIST vs. experimental) and identify outliers caused by impurities or measurement artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
